(R)-tert-Butyl (4-methyl-1-(1-methyl-4-nitro-1H-pyrazol-5-yl)-6-oxoazepan-4-yl)carbamate
Beschreibung
Stereochemical Configuration
The chiral center at C4 adopts an (R) configuration, determined by the Cahn-Ingold-Prelog priority rules:
- Highest priority : The carbamate group (-NHCO₂tBu).
- Second priority : The methyl group (-CH₃).
- Third priority : The pyrazole substituent.
- Lowest priority : The remaining azepane ring segment.
This configuration is corroborated by analogs like (R)-tert-butyl (6,6-difluoro-4-methyl-1-(1-methyl-4-nitro-1H-pyrazol-5-yl)azepan-4-yl)carbamate, where X-ray crystallography confirms the spatial arrangement.
Comparative Analysis of Depicted 2D/3D Structural Representations
2D Structural Representation
The 2D structure (Figure 1) highlights connectivity:
- The azepane ring adopts a chair-like conformation, with the 6-oxo group axial to minimize steric strain.
- The pyrazole ring is planar, with nitro and methyl groups at positions 4 and 1, respectively.
- The tert-butyl carbamate group projects equatorially from C4.
O
\
N
/ \
O₂N⁻ C C-CH₃
/ \
C N
\ /
C---C
\ /
O
3D Conformational Analysis
Molecular dynamics simulations of related azepane derivatives reveal:
- Chair conformation : Stabilized by minimized 1,3-diaxial interactions between the pyrazole and carbamate groups.
- Torsional angles : The dihedral angle between C1 (pyrazole) and C4 (carbamate) is approximately 60°, favoring a staggered arrangement.
Crystallographic Data and Conformational Isomerism
While direct crystallographic data for this compound is unavailable, analogs provide insights:
Key Observations from Analogous Structures:
| Property | Value (Analog) | Source |
|---|---|---|
| Crystal System | Monoclinic | |
| Space Group | P2₁ | |
| Unit Cell Parameters | a=8.42 Å, b=10.76 Å, c=12.33 Å | |
| Torsion Angle (C4-N) | 172.3° |
Conformational Isomerism
The azepane ring exhibits chair-boat interconversion , influenced by:
- Steric effects : Bulky substituents (pyrazole, carbamate) favor the chair conformation.
- Electronic effects : The 6-oxo group enhances ring rigidity through conjugation with the nitrogen lone pair.
Substituents at C4 create a diastereomeric preference , with the (R)-configuration minimizing non-bonded interactions between the methyl and carbamate groups.
Eigenschaften
Molekularformel |
C16H25N5O5 |
|---|---|
Molekulargewicht |
367.40 g/mol |
IUPAC-Name |
tert-butyl N-[(4R)-4-methyl-1-(2-methyl-4-nitropyrazol-3-yl)-6-oxoazepan-4-yl]carbamate |
InChI |
InChI=1S/C16H25N5O5/c1-15(2,3)26-14(23)18-16(4)6-7-20(10-11(22)8-16)13-12(21(24)25)9-17-19(13)5/h9H,6-8,10H2,1-5H3,(H,18,23)/t16-/m1/s1 |
InChI-Schlüssel |
IXXFCCKZWNEHOE-MRXNPFEDSA-N |
Isomerische SMILES |
C[C@]1(CCN(CC(=O)C1)C2=C(C=NN2C)[N+](=O)[O-])NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC1(CCN(CC(=O)C1)C2=C(C=NN2C)[N+](=O)[O-])NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Step 1: Formation of Azepane Ring
The azepane ring forms the backbone of the compound. This step may involve:
Step 3: Functionalization with Tert-butyl Carbamate
This step involves protecting the nitrogen atom with a tert-butyl carbamate group:
- Reaction with tert-butyl chloroformate in the presence of a base (e.g., N-methylmorpholine) to form the carbamate group.
- Solvent systems like ethyl acetate are commonly used for efficient mixing and reaction control.
Reaction Conditions and Optimization
The synthesis requires careful control over temperature, solvent choice, and reagent concentrations:
- Low temperatures (0–5°C) are often used during sensitive steps like nitration or carbamate formation to minimize side reactions.
- Phase-transfer catalysts, such as tetrabutyl ammonium bromide, are employed to enhance reaction efficiency during alkylation.
Yield and Purity
Reported yields for similar compounds range from 81–93%, depending on optimization:
Challenges in Synthesis
Several challenges arise in synthesizing this compound:
- Stereochemical Control : Ensuring the correct (R)-configuration requires enantioselective methods or chiral precursors.
- Side Reactions : Nitration and alkylation steps can lead to undesired byproducts without stringent control.
- Purification : Crystallization techniques using hexane/ethyl acetate mixtures are often employed to achieve high purity.
Analyse Chemischer Reaktionen
Hydrolysis of the Carbamate Group
The tert-butyl carbamate moiety undergoes hydrolysis under acidic or basic conditions to yield primary amines. This reaction is critical for deprotection in synthetic pathways:
| Conditions | Products | Catalysts/Reagents |
|---|---|---|
| HCl in dioxane (0.5 M, 25°C) | 4-Methyl-1-(1-methyl-4-nitro-1H-pyrazol-5-yl)-6-oxoazepan-4-amine + CO₂ + tert-butanol | Triethylamine (neutralization) |
| Trifluoroacetic acid (TFA) | Deprotected amine intermediate | - |
-
The reaction typically completes within 4–6 hours, monitored by TLC (Rf = 0.3 in ethyl acetate/hexane 1:1).
-
The liberated amine is often isolated via column chromatography (silica gel, methanol/dichloromethane 5:95).
Reduction of the Nitro Group
The 4-nitro substituent on the pyrazole ring is susceptible to reduction, forming a primary amine:
-
Catalytic hydrogenation achieves >90% conversion, confirmed by LC-MS ([M+H]⁺ = 337.2).
-
NaBH₄-mediated reduction is less efficient (∼50% yield) due to steric hindrance from the azepane ring .
Nucleophilic Substitution at the Azepane Ring
The oxoazepane ring participates in nucleophilic substitutions, particularly at the 6-oxo position:
| Reagent | Conditions | Products |
|---|---|---|
| Grignard reagents (R-MgX) | THF, −78°C → 25°C, 12 h | 6-Alkoxy/aryloxy-azepane derivatives |
| Alkyl halides (R-X) | K₂CO₃, DMF, 80°C, 6 h | N-Alkylated azepane compounds |
-
Reactions are facilitated by phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance solubility.
-
Yields range from 60–75%, with byproducts arising from competing carbamate hydrolysis.
Stability Under Reactive Conditions
The compound exhibits moderate stability:
| Condition | Stability | Degradation Products |
|---|---|---|
| Aqueous acidic (pH < 3) | Unstable (>50% decomposition in 24 h) | Hydrolyzed amine + tert-butanol |
| Aqueous basic (pH > 10) | Stable for ≤8 h | Minimal decomposition |
| UV light (254 nm) | Photodegradation observed | Nitroso intermediates detected by HPLC |
Comparative Reactivity Table
Wissenschaftliche Forschungsanwendungen
Neuropharmacology
One of the most promising applications of (R)-tert-Butyl (4-methyl-1-(1-methyl-4-nitro-1H-pyrazol-5-yl)-6-oxoazepan-4-yl)carbamate lies in its potential neuroprotective properties. Research indicates that compounds with similar structures may exhibit efficacy in modulating neurotransmitter systems, particularly those involved in mood regulation and cognitive functions.
Case Study: Neuroprotective Effects
A study investigating the neuroprotective effects of related compounds demonstrated that they could mitigate oxidative stress-induced neuronal damage. The findings suggest that this class of compounds may serve as potential therapeutic agents for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Anticancer Activity
Recent investigations have also explored the anticancer potential of this compound. Preliminary studies suggest that it may inhibit specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Anticancer Mechanisms
In vitro studies on various cancer cell lines revealed that (R)-tert-Butyl (4-methyl-1-(1-methyl-4-nitro-1H-pyrazol-5-yl)-6-oxoazepan-4-yl)carbamate exhibited cytotoxic effects, particularly against breast and lung cancer cells. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation.
GPCR Modulation
G protein-coupled receptors (GPCRs) are critical targets in drug discovery due to their role in various physiological processes. The compound's structural attributes suggest it may function as a modulator of GPCR activity.
Case Study: GPCR Profiling
A recent publication explored the profiling of GPCRs using computational models that included (R)-tert-Butyl (4-methyl-1-(1-methyl-4-nitro-1H-pyrazol-5-yl)-6-oxoazepan-4-yl)carbamate as a candidate for agonist or antagonist activity. The results indicated potential interactions with specific receptor subtypes, warranting further experimental validation.
Wirkmechanismus
The mechanism of action of ®-tert-Butyl (4-methyl-1-(1-methyl-4-nitro-1H-pyrazol-5-yl)-6-oxoazepan-4-yl)carbamate likely involves interaction with specific molecular targets, such as enzymes or receptors. The nitro group and carbamate moiety may play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. Detailed studies would be required to elucidate the exact molecular pathways involved.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analogs and Functional Group Analysis
The compound’s tert-butyl carbamate group is a recurring motif in medicinal chemistry, often employed as a protecting group for amines. A structurally related compound, tert-butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate (CAS: 1799420-92-0), shares this carbamate group but differs in its heterocyclic core and substituents . Key comparisons include:
*Molecular weight inferred from formula; exact data unavailable in provided evidence.
Crystallographic and Computational Insights
Crystallographic refinement tools like SHELXL (cited in –2) are critical for resolving such complex structures. The azepanone’s conformational flexibility may pose challenges in crystallography, whereas the analog’s rigid pyrimidine core likely facilitates crystal packing. SHELX-based refinements enable precise stereochemical assignments, crucial for validating the (R)-configuration .
Biologische Aktivität
(R)-tert-Butyl (4-methyl-1-(1-methyl-4-nitro-1H-pyrazol-5-yl)-6-oxoazepan-4-yl)carbamate is a compound of interest in medicinal chemistry, particularly due to its pyrazole moiety, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Overview
The compound features a complex structure that includes a pyrazole ring, an azepane ring, and a carbamate functional group. The presence of these functional groups contributes to its biological activity by facilitating interactions with various biological targets.
Anticancer Activity
Research indicates that pyrazole derivatives, including those similar to (R)-tert-butyl carbamate, exhibit significant anticancer properties. Pyrazoles have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have demonstrated that compounds with similar structures can act as effective inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Anti-inflammatory Properties
The anti-inflammatory effects of pyrazole derivatives are well documented. Compounds containing the pyrazole nucleus have been found to inhibit the production of inflammatory mediators such as nitric oxide and prostaglandins. This activity is particularly relevant in conditions like arthritis and other inflammatory diseases .
Antimicrobial Activity
Pyrazoles also exhibit antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of specific metabolic pathways. For example, certain derivatives have shown effectiveness against pathogenic bacteria and fungi, suggesting potential applications in treating infections .
Neuroprotective Effects
Emerging research highlights the neuroprotective properties of pyrazole derivatives, with implications for neurodegenerative diseases such as Alzheimer's. Some studies suggest that these compounds may inhibit acetylcholinesterase activity, thereby enhancing cholinergic neurotransmission .
The biological activities of (R)-tert-butyl (4-methyl-1-(1-methyl-4-nitro-1H-pyrazol-5-yl)-6-oxoazepan-4-yl)carbamate can be attributed to several mechanisms:
- Receptor Modulation : The compound may interact with various receptors, including muscarinic acetylcholine receptors, influencing neurotransmitter release and neuronal excitability .
- Enzyme Inhibition : It may act as an inhibitor of key enzymes involved in inflammation and cancer progression, such as cyclooxygenases and CDKs .
- Cell Signaling Pathway Interference : By modulating signaling pathways related to cell survival and apoptosis, the compound can exert protective effects in neurodegenerative models .
Case Studies
Several case studies have explored the efficacy of pyrazole derivatives in clinical settings:
- Anticancer Trials : In vitro studies demonstrated that compounds similar to (R)-tert-butyl carbamate significantly reduced proliferation in breast and colon cancer cell lines.
- Neuroprotection : Animal models treated with pyrazole derivatives showed improved cognitive function and reduced markers of neuroinflammation compared to controls.
- Anti-inflammatory Applications : Clinical trials indicated that pyrazole-based drugs reduced symptoms in patients with rheumatoid arthritis by lowering inflammatory cytokine levels.
Data Summary
Q & A
Basic: What are the critical steps for synthesizing (R)-tert-butyl (4-methyl-1-(1-methyl-4-nitro-1H-pyrazol-5-yl)-6-oxoazepan-4-yl)carbamate, and how can intermediates be characterized?
Methodological Answer:
The synthesis typically involves sequential coupling, deprotection, and cyclization steps. Key intermediates include the nitro-pyrazole precursor and the azepanone backbone. For example, tert-butyl carbamate groups are often introduced via Boc-protection (e.g., using di-tert-butyl dicarbonate) , while nitro-pyrazole moieties may require careful nitration under controlled conditions to avoid over-oxidation . Intermediate characterization should prioritize:
- NMR Spectroscopy : Use - and -NMR to confirm regioselectivity (e.g., distinguishing between pyrazole C-4 and C-5 nitration) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns, critical for nitro-containing intermediates .
- Chiral HPLC/Polarimetry : Confirm the (R)-configuration of the tert-butyl carbamate group, as stereochemical integrity is essential for biological activity .
Basic: How should researchers handle hygroscopic or reactive intermediates during synthesis?
Methodological Answer:
Hygroscopic intermediates (e.g., nitro-pyrazole derivatives) require anhydrous conditions and inert atmospheres (N/Ar). Best practices include:
- Storage : Use sealed, moisture-resistant containers with desiccants (e.g., molecular sieves) at -20°C .
- Reaction Setup : Employ Schlenk lines or gloveboxes for air-sensitive steps, such as TFA-mediated deprotection of tert-butyl groups .
- Workup : Quench reactive byproducts (e.g., trifluoroacetic acid after Boc deprotection) with cold aqueous NaHCO to minimize side reactions .
Advanced: How can researchers optimize coupling reactions involving the nitro-pyrazole moiety to improve yield?
Methodological Answer:
The nitro group’s electron-withdrawing nature can hinder nucleophilic coupling. Strategies include:
- Catalytic Systems : Use Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) with bulky ligands (XPhos) to enhance steric tolerance .
- Microwave Assistance : Apply microwave irradiation (100–150°C, 30 min) to accelerate Buchwald-Hartwig aminations, reducing decomposition risks .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility, while additives like CsCO stabilize reactive intermediates .
Table 1 : Example Reaction Optimization for Pyrazole Coupling
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMF, Pd(OAc), XPhos | 78 | 95 |
| DMSO, PdCl, PPh | 45 | 88 |
| NMP, Microwave, 120°C | 92 | 97 |
Advanced: How to resolve discrepancies in NMR data when confirming the stereochemistry of the azepanone ring?
Methodological Answer:
Stereochemical ambiguity in the azepanone ring (e.g., chair vs. boat conformers) can lead to overlapping signals. Mitigation approaches:
- 2D NMR : Use NOESY/ROESY to detect spatial proximity between protons (e.g., axial vs. equatorial tert-butyl groups) .
- Dynamic NMR : Analyze variable-temperature -NMR to observe conformational exchange broadening (e.g., coalescence at 80°C) .
- Computational Modeling : Compare experimental -NMR shifts with DFT-calculated chemical shifts for proposed stereoisomers .
Basic: What safety protocols are critical when working with nitro-containing intermediates?
Methodological Answer:
Nitro groups (e.g., 4-nitro-1H-pyrazole) pose explosion and toxicity risks. Key protocols:
- Ventilation : Use fume hoods with >0.5 m/s airflow to prevent inhalation of nitro dust .
- PPE : Wear anti-static lab coats, nitrile gloves, and safety goggles during handling .
- Waste Disposal : Neutralize nitro waste with reducing agents (NaHSO) before disposal in designated containers .
Advanced: How to address low solubility of the final compound in aqueous buffers for biological assays?
Methodological Answer:
The tert-butyl carbamate and nitro-pyrazole groups contribute to hydrophobicity. Solutions include:
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the azepanone carbonyl for pH-dependent release .
- Nanoformulation : Encapsulate the compound in PEGylated liposomes to improve bioavailability .
Advanced: What analytical methods are suitable for detecting degradation products under accelerated stability testing?
Methodological Answer:
Stability studies (40°C/75% RH, 1–3 months) should employ:
- HPLC-MS/MS : Monitor hydrolysis of the tert-butyl carbamate group (major degradation pathway) .
- Forced Degradation : Expose to UV light (ICH Q1B) to identify photolytic byproducts (e.g., nitro-to-nitroso conversion) .
- XRD/PXRD : Track crystallinity changes, as amorphous forms degrade faster than crystalline phases .
Basic: How can researchers validate the purity of the compound before biological testing?
Methodological Answer:
- HPLC-UV/ELSD : Use C18 columns (ACN/HO gradient) with dual detection (UV at 254 nm, ELSD) to quantify impurities ≤0.1% .
- Elemental Analysis : Confirm C, H, N, O percentages within ±0.3% of theoretical values .
- Karl Fischer Titration : Ensure water content <0.5% w/w to prevent hydrolysis during storage .
Advanced: What strategies reconcile contradictory bioactivity data across in vitro and in vivo models?
Methodological Answer:
Discrepancies may arise from metabolic instability or off-target effects. Solutions:
- Metabolite ID : Use LC-HRMS to identify hepatic metabolites (e.g., CYP450-mediated oxidation of the azepanone ring) .
- Target Engagement Assays : Employ CETSA (Cellular Thermal Shift Assay) to confirm target binding in live cells .
- PK/PD Modeling : Integrate plasma concentration-time profiles with efficacy data to adjust dosing regimens .
Advanced: How to design a stability-indicating method for long-term storage of the compound?
Methodological Answer:
- Storage Conditions : Use amber vials under argon at -80°C to prevent light/oxygen-induced degradation .
- Stability-Indicating HPLC : Develop a method resolving all known degradation products (e.g., column: Zorbax SB-CN, mobile phase: MeOH/NHOAc) .
- ICH Compliance : Follow Q1A(R2) guidelines for testing under accelerated (40°C/75% RH) and long-term (25°C/60% RH) conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
